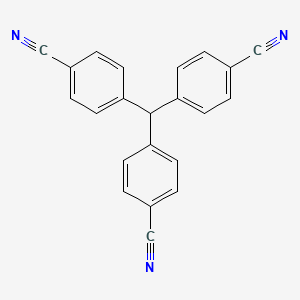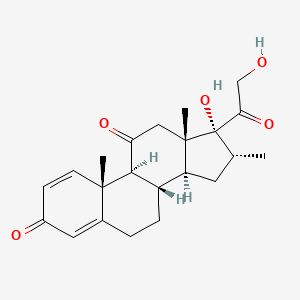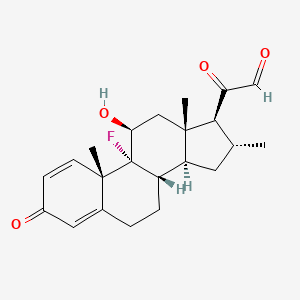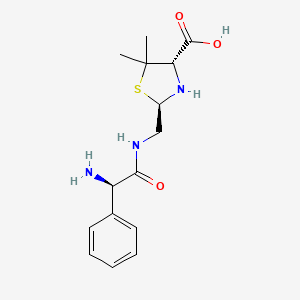
Ampicillin impurity F
Overview
Description
Ampicillin impurity F is a by-product that can form during the synthesis of Ampicillin, a widely used semisynthetic penicillin antibiotic. This impurity is often monitored and controlled in pharmaceutical preparations to ensure the safety and efficacy of the final product.
Mechanism of Action
Target of Action
Ampicillin impurity F, also known as Ampicillinyl-d-phenylglycine , primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, which provides structural integrity to the bacteria .
Mode of Action
This compound exerts its bactericidal effects by inhibiting bacterial cell wall synthesis . It binds to the PBPs, thereby inhibiting the third and last stage of bacterial cell wall synthesis . This interaction leads to the disruption of the bacterial cell wall, causing cell lysis . The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Biochemical Pathways
The biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By binding to the PBPs, this compound inhibits the cross-linking of peptidoglycan chains, a critical process in cell wall biosynthesis . This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Result of Action
The primary result of this compound’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the death of the bacteria, thereby helping to combat bacterial infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of traces of l-phenylglycine methylester in d-phenylglycine methylester hydrochloride may result in the formation of l-Ampicillin
Preparation Methods
Synthetic Routes and Reaction Conditions
Ampicillin impurity F can be synthesized through various chemical reactions involving the starting materials used in the production of Ampicillin. One common route involves the amidation of the carboxylic acid group of Ampicillin with specific reagents, leading to the formation of this impurity . The reaction conditions typically include the use of solvents like methanol and catalysts such as potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound is usually minimized through careful control of reaction conditions and purification processes. Techniques such as column chromatography and ultra-filtration are employed to separate and remove impurities, ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ampicillin impurity F can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ampicillin impurity F is primarily studied in the context of pharmaceutical research to understand its formation, control, and impact on the efficacy and safety of Ampicillin. It is also used in analytical chemistry to develop and validate methods for impurity detection and quantification . In biological research, this impurity can serve as a model compound to study the metabolism and degradation of penicillin antibiotics.
Comparison with Similar Compounds
Similar Compounds
Ampicillin impurity E: Another impurity formed during the synthesis of Ampicillin, often through similar reaction pathways.
L-Ampicillin: An epimer of Ampicillin that can form due to the presence of specific reagents during synthesis.
Uniqueness
Ampicillin impurity F is unique in its specific formation pathway and chemical structure, which distinguishes it from other impurities. Its presence and concentration in pharmaceutical preparations are closely monitored to ensure product quality and safety .
Properties
IUPAC Name |
(2R,4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-15(2)12(14(20)21)18-10(22-15)8-17-13(19)11(16)9-6-4-3-5-7-9/h3-7,10-12,18H,8,16H2,1-2H3,(H,17,19)(H,20,21)/t10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIGZYMBHCDKIJ-UTUOFQBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)CNC(=O)C(C2=CC=CC=C2)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)CNC(=O)[C@@H](C2=CC=CC=C2)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


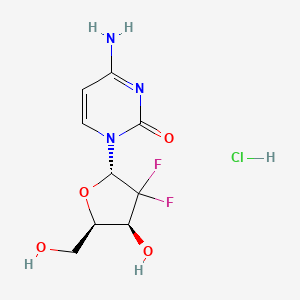

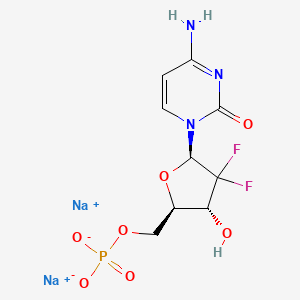

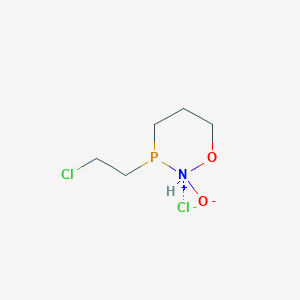
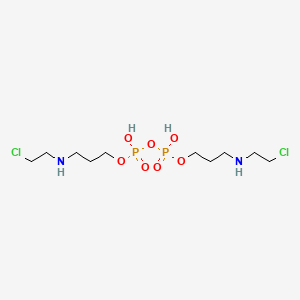
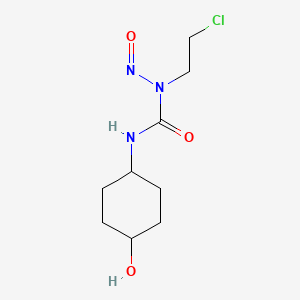
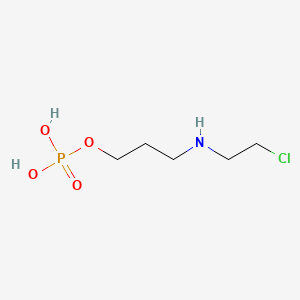
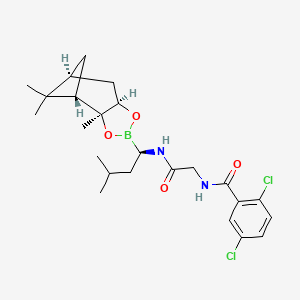
![N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601156.png)
![N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601158.png)
